(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine
Overview
Description
(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine is a hydrazine derivative with the molecular formula C7H5Cl2F3N2 and a molecular weight of 245.03 g/mol . This compound is known for its unique chemical structure, which includes both chlorine and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It’s known that this compound is a hydrazine derivative . Hydrazine derivatives are known to interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
It’s known that it reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1h)-one . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
It’s known that this compound may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives . These derivatives could potentially affect various biochemical pathways, depending on their exact structure and functional groups.
Result of Action
It’s known that this compound is used in the synthesis of various derivatives , which could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine can be synthesized through the reaction of 3,4,5-trichloro-4-trifluoromethylbenzene with hydrazine hydrate in the presence of pyridine . The reaction typically occurs at elevated temperatures (115-120°C) and requires a prolonged reaction time (48 hours) to ensure complete conversion . The product is then isolated by cooling the reaction mixture, adding water, and extracting with dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to improve yield and purity. This may include the use of different solvents, catalysts, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones and related derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, such as pyrazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ethyl acetoacetate, aldehydes, and ketones . Reaction conditions often involve heating and the use of solvents like ethanol or dichloromethane .
Major Products
Major products formed from reactions with this compound include pyrazoles, hydrazones, and other heterocyclic compounds .
Scientific Research Applications
(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine: Similar in structure but with different substitution patterns.
(2,4-Dichloro-5-(trifluoromethyl)phenyl)hydrazine: Another isomer with a different position of the trifluoromethyl group.
Uniqueness
(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers . This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
IUPAC Name |
[2,4-dichloro-6-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-3-1-4(7(10,11)12)6(14-13)5(9)2-3/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVONSNGBHOIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)NN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371667 | |
Record name | [2,4-Dichloro-6-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107047-29-0 | |
Record name | [2,4-Dichloro-6-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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